Ureidosuccinic acid dihydrazide

Mutagenicity Ames Test Base-Pair Substitution

Ureidosuccinic acid dihydrazide (CAS 37458-18-7) is a dihydrazide derivative of ureidosuccinic acid (N-carbamoyl aspartic acid), a key intermediate in de novo pyrimidine biosynthesis. With a molecular formula of C5H12N6O3 and a molecular weight of 204.19 g/mol, the compound features two reactive hydrazide groups replacing the carboxylic acid moieties of the parent backbone.

Molecular Formula C5H12N6O3
Molecular Weight 204.19 g/mol
CAS No. 37458-18-7
Cat. No. B13747583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUreidosuccinic acid dihydrazide
CAS37458-18-7
Molecular FormulaC5H12N6O3
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)NN)NC(=O)N)C(=O)NN
InChIInChI=1S/C5H12N6O3/c6-5(14)9-2(4(13)11-8)1-3(12)10-7/h2H,1,7-8H2,(H,10,12)(H,11,13)(H3,6,9,14)
InChIKeyULXNFLKZMNLJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ureidosuccinic Acid Dihydrazide (37458-18-7): A Distinct Pyrimidine Precursor Hydrazide for Specialized Research


Ureidosuccinic acid dihydrazide (CAS 37458-18-7) is a dihydrazide derivative of ureidosuccinic acid (N-carbamoyl aspartic acid), a key intermediate in de novo pyrimidine biosynthesis. With a molecular formula of C5H12N6O3 and a molecular weight of 204.19 g/mol, the compound features two reactive hydrazide groups replacing the carboxylic acid moieties of the parent backbone [1]. This structural modification confers distinct biological and physicochemical properties that differentiate it from its parent acid and closely related hydrazide analogs [2]. Historically investigated for its antibacterial, antitumor, and mutagenic activities, it serves as a unique tool compound rather than a generic building block, with scientific utility rooted in its specific, quantifiable biological profile.

Why Ureidosuccinic Acid Dihydrazide Cannot Be Substituted by Closely Related Hydrazide Analogs


Superficial structural similarity within the class of pyrimidine-nucleotide-precursor hydrazides masks profound functional divergence. Direct comparative testing reveals that substitution with analogs such as L-aspartic acid dihydrazide, DL-dihydroorotic acid hydrazide, or orotic acid hydrazide would eliminate the specific mutagenic activity and alter the antitumor spectrum [1]. Furthermore, the dihydrazide modification shifts the LogP from -0.663 (parent acid) to -3.83, dramatically changing hydrophilicity, hydrogen-bonding capacity, and consequently, experimental handling, solubility, and biological disposition . Generic substitution thus risks not only a loss of desired biological activity but also the introduction of unpredictable physicochemical behavior in experimental systems.

Quantified Differentiation of Ureidosuccinic Acid Dihydrazide from Structural Analogs


Unique Mutagenic Activity Among Pyrimidine Precursor Hydrazides

In a head-to-head Ames test (Salmonella typhimurium) of five newly synthesized hydrazides, DL-ureidosuccinic acid dihydrazide was the sole compound to exhibit mutagenic activity, causing base-pair substitutions. All four comparator hydrazides—L-aspartic acid dihydrazide, DL-dihydroorotic acid hydrazide, orotic acid hydrazide, and 2,2'-anhydro-1-(β-D-arabinofuranosyl)-orotic acid hydrazide—were found to be non-mutagenic under the same conditions [1]. This mutagenic activity was decreased in the presence of a metabolic activator (S9 fraction).

Mutagenicity Ames Test Base-Pair Substitution

Differential Antitumor Activity Against Specific Sarcoma and Myeloma Models

In a comparative study of ureidosuccinic acid derivatives, the dihydrazide (DHUA) suppressed the growth of Myeloma P-8 by 38%, Sarcoma 180 by 12%, and Yoshida sarcoma by 19%. Critically, the compound showed no effect on Lymphosarcoma Pliss, establishing a selective and quantifiable antitumor profile that distinguishes it from other derivatives in the same study, which lacked such activity [1].

Antitumor Screening Sarcoma 180 Myeloma P-8 Yoshida Sarcoma

Antibacterial Mechanism Insensitive to Metabolic Reversal by Pathway End-Products

The antibacterial effect of DL-ureidosuccinic acid dihydrazide (DHUA) on Neurospora crassa 9863 could not be reversed by supplementation with aspartic acid, ureidosuccinic acid, dihydroorotic acid, orotic acid, uracil, or cytosine [1]. This finding points to a mechanism of action that is fundamentally different from simple competitive inhibition of pyrimidine biosynthesis, as the blockade is not bypassed by any of the key intermediates or end-products of the pathway.

Antibacterial Neurospora crassa Mechanism of Action Pyrimidine Antagonism

Bacterial Virulence Modulation and Increased Phagocytosis Susceptibility

Treatment with D,L-ureidosuccinic acid dihydrazide induced significant phenotypic changes in pathogenic strains of Pseudomonas pseudomallei and Salmonella typhimurium, including decreased in vitro multiplication speed, reduced oxygen consumption, diminished virulence, and notably, increased susceptibility to phagocytosis [1]. This antivirulence fingerprint is not a general property shared by all hydrazides; a related study specifically notes a lack of such effects with L-asparagine acid hydrazide [2], supporting the specificity of this compound's action.

Antivirulence Pseudomonas pseudomallei Salmonella typhimurium Phagocytosis

Significantly Shifted Hydrophilicity and Hydrogen-Bonding Capacity vs. Parent Acid

The conversion of both carboxylic acid groups to hydrazides dramatically alters the compound's physicochemical profile. The predicted partition coefficient (LogP) shifts from -0.663 for ureidosuccinic acid to -3.83 for the dihydrazide, indicating a >1000-fold increase in hydrophilicity [1]. Concurrently, the hydrogen bond donor count increases to 9 (from 3 in the parent acid), and the topological polar surface area expands to 165 Ų, fundamentally changing its solubility, permeability, and formulation properties.

Physicochemical Properties LogP Hydrogen Bonding Solubility

Validated Research and Application Scenarios for Ureidosuccinic Acid Dihydrazide


Positive Control for Mutagenicity and DNA-Damage Assays

Within the defined class of pyrimidine-nucleotide-precursor hydrazides, this compound serves as the unique positive control for bacterial reverse mutation (Ames) tests, as all related analogs were non-mutagenic [1]. It is specifically applicable for laboratories validating mutagenicity screening platforms, studying base-pair substitution mechanisms, or calibrating S9 metabolic activation systems.

Tool Compound for Studying Pyrimidine Metabolism-Dependent Tumor Models

Based on its selective, quantified suppression of Myeloma P-8 (38%), Sarcoma 180 (12%), and Yoshida sarcoma (19%), with no effect on Lymphosarcoma Pliss, the compound is a valuable pharmacological tool for dissecting pyrimidine dependence in specific cancer types [2]. It enables comparative efficacy studies where a known inactive tumor model serves as an internal negative control.

Investigating Non-Classical Antibacterial Mechanisms

The finding that the antibacterial effect on N. crassa cannot be rescued by any tested pyrimidine pathway metabolite (including uracil and cytosine) makes this compound a unique probe for studying mechanisms that operate downstream of, or independently from, the canonical pyrimidine salvage pathway [2]. This is particularly relevant for antibiotic discovery programs seeking targets that cannot be bypassed by exogenous metabolite scavenging.

Antivirulence Research Against Gram-Negative Pathogens

The demonstrated ability to reduce virulence and increase phagocytosis susceptibility in Pseudomonas pseudomallei and Salmonella typhimurium [3] positions this compound as a starting point for antivirulence compound development. Its specific phenotypic fingerprint, contrasting with simpler hydrazide analogs, supports its use in screens aimed at identifying new agents that disarm rather than kill pathogenic bacteria.

Quote Request

Request a Quote for Ureidosuccinic acid dihydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.